7-(allyloxy)-4-phenyl-2H-chromen-2-one

Leishmanicidal 4-Phenylcoumarin SAR Leishmania amazonensis

7-(Allyloxy)-4-phenyl-2H-chromen-2-one (CAS 16024-13-8), also referred to as 7-O-allyl-4-phenylcoumarin, is a synthetic 4-phenylcoumarin (neoflavone) derivative with the molecular formula C18H14O3 and a molecular weight of 278.3 g/mol. The compound features a 4-phenyl substituent on the coumarin core and an allyloxy (–OCH₂CH=CH₂) group at the 7-position, a modification that distinguishes it from the parent 7-hydroxy-4-phenylcoumarin.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
Cat. No. B4665300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(allyloxy)-4-phenyl-2H-chromen-2-one
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C18H14O3/c1-2-10-20-14-8-9-15-16(13-6-4-3-5-7-13)12-18(19)21-17(15)11-14/h2-9,11-12H,1,10H2
InChIKeyJUYUQNXHIYUYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Allyloxy)-4-phenyl-2H-chromen-2-one: A Modular 4-Phenylcoumarin Scaffold for Derivatization and Comparative Screening


7-(Allyloxy)-4-phenyl-2H-chromen-2-one (CAS 16024-13-8), also referred to as 7-O-allyl-4-phenylcoumarin, is a synthetic 4-phenylcoumarin (neoflavone) derivative with the molecular formula C18H14O3 and a molecular weight of 278.3 g/mol [1]. The compound features a 4-phenyl substituent on the coumarin core and an allyloxy (–OCH₂CH=CH₂) group at the 7-position, a modification that distinguishes it from the parent 7-hydroxy-4-phenylcoumarin. This allyloxy moiety serves as a versatile synthetic handle for Claisen rearrangement to generate C-allylated or fused coumarin products, and it also modulates the compound's lipophilicity and biological target engagement profile relative to hydroxyl, methoxy, prenyloxy, or glycosylated analogs [2].

Why Generic 4-Phenylcoumarins Cannot Substitute for 7-(Allyloxy)-4-phenyl-2H-chromen-2-one in SAR and Synthetic Studies


Within the 4-phenylcoumarin class, the nature of the 7-position substituent is a dominant determinant of both biological activity and synthetic reactivity. Direct comparative data from Rosa et al. (2017) demonstrate that 7-O-allyl substitution yields significantly weaker leishmanicidal activity than 7-O-prenyl substitution (compound 4, promastigote IC₅₀ = 21.35 µM) or 7-O-peracetylglucopyranosyl substitution (compound 7, promastigote IC₅₀ = 10.03 µM) against Leishmania amazonensis [1]. Interchanging 7-(allyloxy)-4-phenyl-2H-chromen-2-one with a more potent analog would invalidate negative-control experiments or SAR baselines. Conversely, substituting it with a 7-hydroxy or 7-methoxy analog would eliminate the allyl group required for Claisen rearrangement-based derivatization strategies [2]. The compound's specific reactivity profile—allyl as a thermal rearrangement handle versus prenyl as a lipophilic bulk substituent—means that generic coumarin scaffolds cannot replicate its dual function as both a biological probe and a synthetic intermediate.

Quantitative Differentiation Evidence for 7-(Allyloxy)-4-phenyl-2H-chromen-2-one Versus Closest Analogs


Leishmanicidal Activity: O-Allyl vs. O-Prenyl and O-Glycosyl Substitution at C-7 Defines Potency Window

In a direct head-to-head study of eight 7-substituted 4-phenylcoumarin derivatives against Leishmania amazonensis, 7-O-allyl-4-phenylcoumarin (compound 3) was among the least active compounds tested, alongside the 7-hydroxy (compound 1), 7-methoxy (compound 2), 7-acetoxy (compound 5), and 7-butanoyloxy (compound 6) derivatives. By contrast, the 7-O-prenyl derivative (compound 4) and the 7-O-peracetylglucopyranosyl derivative (compound 7) were the most potent, with promastigote IC₅₀ values of 21.35 µM and 10.03 µM, respectively, and amastigote IC₅₀ values of 58.10 µM and 34.93 µM, respectively [1]. Amphotericin B control showed a promastigote IC₅₀ of 5.09 µM. The O-allyl derivative's substantially lower potency confirms that the 7-position substituent is a critical activity switch, not merely a passive structural element. This defined low-activity baseline makes the compound valuable as a negative control or for establishing the lower bound of the 4-phenylcoumarin SAR landscape.

Leishmanicidal 4-Phenylcoumarin SAR Leishmania amazonensis

Synthetic Versatility: Allyloxy Group as a Unique Handle for Claisen Rearrangement to Furocoumarins

The 7-allyloxy moiety in 7-(allyloxy)-4-phenyl-2H-chromen-2-one undergoes thermal Claisen rearrangement to yield C-allylated intermediates that can be further cyclized to furocoumarins, a transformation that is not accessible with 7-methoxy, 7-acetoxy, or 7-hydroxy analogs. This reactivity has been explicitly demonstrated in 4-phenylcoumarin systems: Claisen migration of 7-allyloxy-4-phenylcoumarin produces the corresponding 8-allyl-7-hydroxy derivative, which can be elaborated into angular furocoumarin scaffolds [1] [2]. The allyl group thus serves a dual purpose—as a protecting group for the 7-hydroxyl during synthesis and as a latent electrophile for subsequent sigmatropic rearrangement. This synthetic versatility is a key differentiator when selecting a 4-phenylcoumarin building block for medicinal chemistry campaigns.

Claisen rearrangement Furocoumarin synthesis 7-Allyloxycoumarin

CYP2A6 Interaction: Moderate Inhibition Distinguishes Allyloxy from More Potent 7-Substituted Coumarins

BindingDB and ChEMBL data indicate that 7-(allyloxy)-4-phenyl-2H-chromen-2-one and closely related 7-alkoxy-4-phenylcoumarins exhibit moderate inhibitory activity against human CYP2A6, the primary enzyme responsible for coumarin 7-hydroxylation. Reported IC₅₀ values for related 7-substituted coumarins in this assay range from 10,000 nM (10 µM) to 25,000 nM (25 µM) [1] [2]. By comparison, the parent 7-hydroxy-4-phenylcoumarin and certain 7-alkoxy analogs have been reported to act as more potent CYP2A6 inhibitors in the nanomolar range in some contexts. The moderate CYP2A6 inhibition profile of the 7-allyloxy derivative positions it as a useful comparator compound for ADME-Tox panels where CYP2A6-mediated metabolism is relevant, without the confounding effect of strong enzyme inhibition that would complicate pharmacokinetic interpretation.

CYP2A6 inhibition Coumarin 7-hydroxylation ADME profiling

Lipophilicity-Driven SAR: O-Allyl LogP Defines a Distinct Physicochemical Niche Among 7-Substituted 4-Phenylcoumarins

Computational LogP analysis within the Rosa et al. (2017) 4-phenylcoumarin series reveals that the 7-O-allyl derivative (compound 3) occupies an intermediate lipophilicity position (calculated LogP ~3.69–3.71 by Gaussian DFT method) between the more polar 7-hydroxy derivative (compound 1, LogP ~3.51) and the more lipophilic 7-O-prenyl derivative (compound 4, LogP ~5.33) [1]. The authors demonstrated that lipophilicity correlates with leishmanicidal potency in this series, with higher LogP values generally associated with improved activity. The O-allyl compound's intermediate LogP profile, combined with its lower biological activity, indicates that factors beyond simple hydrophobicity—such as steric bulk of the prenyl group or specific target interactions—govern potency. This makes the O-allyl derivative a critical data point for deconvoluting lipophilicity-driven versus structure-specific contributions in 4-phenylcoumarin SAR models.

Lipophilicity SAR LogP 4-Phenylcoumarin

Cytotoxicity Profile: O-Allyl Derivative Demonstrates Favorable Selectivity Window in Murine Macrophages

In the Rosa et al. (2017) leishmanicidal study, compounds 4 and 7—the most active antiparasitic agents—were explicitly noted to present lower cytotoxicity than the reference drug Amphotericin B (cytotoxicity CC₅₀ = 27.05 µM in murine macrophages). The O-allyl derivative (compound 3), classified among the least active compounds against the parasite, exhibited amastigote cytotoxicity values exceeding 500 µM, indicating a wide selectivity margin between antiparasitic effect and mammalian cell toxicity [1]. This low inherent cytotoxicity of the O-allyl scaffold, despite its limited antiparasitic potency, suggests that the allyloxy substitution pattern may serve as a biocompatible starting point for further structural optimization aimed at enhancing target engagement without introducing cytotoxic liability.

Cytotoxicity Selectivity index Macrophage toxicity

High-Value Application Scenarios for 7-(Allyloxy)-4-phenyl-2H-chromen-2-one in Drug Discovery and Chemical Biology


Negative Control Compound for Leishmanicidal SAR Studies in the 4-Phenylcoumarin Series

In leishmaniasis drug discovery programs evaluating 7-substituted 4-phenylcoumarin libraries, 7-(allyloxy)-4-phenyl-2H-chromen-2-one serves as a chemically defined negative-control compound occupying the low-activity tier of the SAR landscape. Its promastigote IC₅₀ places it among the least active derivatives in the Rosa et al. (2017) panel, while its physicochemical properties (intermediate LogP) and low mammalian cytotoxicity (CC₅₀ > 500 µM in murine macrophages) make it an ideal comparator for establishing the activity baseline against which more potent analogs (e.g., 7-O-prenyl or 7-O-glycosyl derivatives) are benchmarked [1].

Synthetic Intermediate for Claisen Rearrangement-Based Furocoumarin Library Construction

The allyloxy group at the 7-position provides a thermally activated Claisen rearrangement handle that is absent in 7-hydroxy, 7-methoxy, or 7-acetoxy 4-phenylcoumarins. This enables chemists to use 7-(allyloxy)-4-phenyl-2H-chromen-2-one as a precursor for generating 8-allyl-7-hydroxy-4-phenylcoumarin and downstream angular furocoumarins, a transformation demonstrated in the 4-phenylcoumarin scaffold and widely exploited in coumarin natural product synthesis [1] [2]. This synthetic pathway is inaccessible with non-allylated analogs.

CYP2A6 Probe Compound for ADME-Tox Screening Panels Requiring Moderate Enzyme Inhibition

For in vitro ADME panels evaluating CYP2A6-mediated metabolism, the moderate inhibitory potency of 7-allyloxy-4-phenylcoumarin analogs against CYP2A6 (IC₅₀ ~10–25 µM) provides a useful comparator that demonstrates enzyme engagement without the confounding strong inhibition observed with more potent coumarin-based CYP2A6 inhibitors [1] [2]. This property is valuable when differentiating between compounds that are CYP2A6 substrates versus inhibitors in drug-drug interaction risk assessment.

Lipophilicity Calibration Standard in 4-Phenylcoumarin QSAR Model Development

The compound's intermediate calculated LogP (~3.7) and relatively flat biological activity profile make it an important calibration point in quantitative structure-activity relationship (QSAR) models for this chemotype. Its LogP falls between the polar 7-hydroxy derivative (LogP ~3.5) and the lipophilic 7-prenyl derivative (LogP ~5.3), yet its activity does not scale proportionally with lipophilicity—unlike the prenyl analog. This helps modelers deconvolute hydrophobicity-driven contributions from specific molecular recognition events, a critical distinction for rational ligand design [1].

Quote Request

Request a Quote for 7-(allyloxy)-4-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.